molecular formula C6H3ClNNaO5S B099566 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt CAS No. 17691-19-9

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

Cat. No. B099566
CAS RN: 17691-19-9
M. Wt: 259.6 g/mol
InChI Key: POUGKTDTYSAMAT-UHFFFAOYSA-M
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Description

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt, is a chemical compound that is part of a broader class of organic compounds known as nitrobenzenesulfonates. These compounds are characterized by a benzene ring substituted with nitro and sulfonate groups, which can be modified to produce various derivatives with different properties and applications.

Synthesis Analysis

The synthesis of related compounds, such as the sodium salt of 4-amino-3-nitrobenzenesulfonic acid, has been achieved through the reaction of dilute sodium hydroxide solution with ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate. This process highlights the importance of the N-ethoxycarbonyl group's position relative to the nitro group, which, when ortho to the nitro group, can be readily removed by dilute sodium hydroxide solution .

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonates is crucial for their reactivity and the types of chemical reactions they can undergo. For instance, the presence of the nitro group ortho to other substituents can significantly influence the behavior of these compounds under various conditions .

Chemical Reactions Analysis

Nitrobenzenesulfonates can participate in a variety of chemical reactions. For example, sodium m-nitrobenzenesulfonate, a related compound, is typically used in the dehydrogenation of pyridazinones to their aromatic derivatives. However, it can exhibit unexpected behavior, such as when used with benzopyrano[4,3-c]pyridazin-3(2H)-ones substrates, leading to the synthesis of a new class of 5-hydroxy benzopyrano[4,3-c]pyridazin-3(2H)-ones . Additionally, reactions involving p-nitrobenzenesulfenyl chloride with various pyridine N-oxides can yield a range of products, including p-nitrobenzenesulfonic acid and various salts and disulfides .

Physical and Chemical Properties Analysis

The solubility of sodium 4-nitrobenzenesulfonate, a compound closely related to 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt, has been studied in different solvent mixtures. It was found that binary mixtures of sodium chloride + water are particularly effective for purifying this compound, with solubility measurements taken across a range of temperatures from 273.15 to 323.15 K. These solubilities were successfully correlated using a modified Apelblat equation . Furthermore, the interaction of chloro-nitrobenzene derivatives with sodium glycolate and sodium glycerolate can lead to the substitution of the chlorine atom with various alkoxy groups, demonstrating the reactivity of these compounds under different conditions .

Scientific Research Applications

Synthesis and Preparation

  • The sodium salt of 4-amino-3-nitrobenzenesulfonic acid has been prepared from ethyl [(4-chlorosulfonyl-2-nitro)- phenyllcarbamate, highlighting the role of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt in synthesis processes (Rosevear & Wilshire, 1982).

Coordination Polymeric Structures

  • The coordination polymeric structures of the hydrated sodium salts of 4-chloro-3-nitrobenzoic acid have been determined, revealing complex polymeric structures stabilized by hydrogen bonding and π-π interactions (Smith, 2013).

As a Redox Titration Reagent

  • Sodium N-chloro-p-nitrobenzenesulfonamide (chloramine-N) has been explored as a redox titrant for the determination of reducing agents like glutathione and ascorbic acid, indicating its potential in analytical chemistry applications (Gowda et al., 1982).

Solubility Studies

  • Studies on the solubility of sodium 4-nitrobenzenesulfonate in various solvent mixtures have been conducted, providing crucial data for the purification and processing of this compound (Li et al., 2012).

Nitration Process Improvement

  • The nitration process in 2-amino-5-chloro-4-methylbenzenesulfonic acid synthesis was improved by optimizing reaction conditions, showing the application of 4-Chloro-3-nitrobenzenesulfonic acid, sodium salt in industrial chemistry (Li et al., 2015).

Monomer-Dimer Equilibrium

  • The monomer-dimer equilibrium of 3,5-Dibromo-4-nitrosobenzenesulfonic acid, sodium salt (DBNBS) in aqueous solution was studied, contributing to a better understanding of its behavior in biological systems (Ide et al., 1992).

Analytical Chemistry Applications

  • Sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) has been studied for its use as an oxidizing titrant in analytical chemistry, highlighting another potential application of related compounds (Gowda et al., 1983).

Safety And Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with appropriate safety measures.

properties

IUPAC Name

sodium;4-chloro-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUGKTDTYSAMAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClNNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066245
Record name Sodium 3-nitro-4-chlorobenzenesulfonate
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Molecular Weight

259.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrobenzenesulfonic acid, sodium salt

CAS RN

17691-19-9
Record name Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-chloro-3-nitro-, sodium salt (1:1)
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Record name Sodium 3-nitro-4-chlorobenzenesulfonate
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Record name Sodium 4-chloro-3-nitrobenzenesulphonate
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Record name Sodium 4-chloro-3-nitrobenzenesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WH Scouten, M Dvorak - Annals of the New York Academy of …, 1995 - Wiley Online Library
Solid phase biochemistry differs from solution chemistry in that either the catalyst or one of the reactants of a reaction is immobilized to a solid phase support. Large biomolecules (eg, …
Number of citations: 3 nyaspubs.onlinelibrary.wiley.com
TM Kohl, CH Hornung, J Tsanaktsidis - Molecules, 2015 - mdpi.com
… The reagents methylamine (40 wt %) and methyl 3-mercaptopropionate were obtained from Sigma-Aldrich (Castle Hill, Australia); 4-chloro-3-nitrobenzenesulfonic acid sodium salt (67…
Number of citations: 6 www.mdpi.com

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